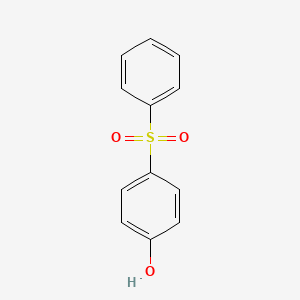

4-(Benzenesulfonyl)phenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(benzenesulfonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUKRBMPOXGCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322064 | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-69-9 | |

| Record name | NSC400311 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzenesulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies

Direct Synthesis Strategies

Direct synthesis routes offer a streamlined approach to obtaining 4-(Benzenesulfonyl)phenol, primarily through the reaction of phenol (B47542) with benzenesulfonyl chloride derivatives. Optimization of these reactions and the application of modern technologies like continuous flow reactors are central to improving industrial-scale production.

Reaction of Phenol with Benzenesulfonyl Chloride Derivatives

The foundational method for synthesizing this compound involves the reaction of phenol with a benzenesulfonyl chloride derivative. researchgate.net This reaction is a classic example of nucleophilic substitution, where the hydroxyl group of phenol attacks the sulfonyl chloride. The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is often required to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction is typically conducted in a non-reactive solvent like dichloromethane (B109758).

The versatility of this method is demonstrated by the ability to use various substituted benzenesulfonyl chlorides, allowing for the synthesis of a range of this compound analogs. Both electron-donating and electron-withdrawing groups on the benzene (B151609) ring of the sulfonyl chloride can be tolerated, generally providing good to excellent yields. researchgate.net

Optimized Reaction Conditions and Catalysis for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, solvent, and the choice of catalyst or base. For instance, maintaining a low temperature (e.g., 0–5°C) can minimize the formation of unwanted side products.

Several catalytic systems have been explored to improve the efficiency of the sulfonylation of phenols. While traditional methods often rely on stoichiometric amounts of base, catalytic approaches aim to reduce waste and improve atom economy. For example, indium-catalyzed sulfonylation has been shown to be effective for the synthesis of sulfonic esters from sulfonyl chlorides and alcohols, suggesting its potential applicability to phenol sulfonylation. organic-chemistry.org Another approach involves the use of 4-methylpyridine (B42270) N-oxide as a catalyst for the amine-free sulfonylation of alcohols, which could be adapted for phenol substrates. organic-chemistry.org The use of fly-ash:H₃PO₄ under ultrasonication represents a green chemistry approach to this synthesis.

Table 1: Optimization of Reaction Conditions for Sulfonylation

| Parameter | Condition | Rationale |

| Temperature | 0–5°C | Minimizes side reactions and enhances selectivity. |

| Solvent | Dichloromethane, THF | Polar aprotic solvents enhance the electrophilicity of the sulfonyl chloride. |

| Catalyst | DMAP, Indium-based catalysts | Accelerates bond formation and allows for milder reaction conditions. organic-chemistry.org |

| Base | Pyridine, Triethylamine, NaOMe | Neutralizes HCl byproduct; choice of base can influence reaction rate and yield. acs.org |

Continuous Flow Reactor Applications in Industrial Synthesis

For industrial-scale production, continuous flow reactors offer significant advantages over traditional batch processes. nih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and yields. nih.gov The enhanced heat and mass transfer in flow reactors can also lead to accelerated reaction rates and improved safety, particularly for exothermic reactions. nih.govresearchgate.net The synthesis of sulfonamides, structurally related to sulfonate esters, has been successfully demonstrated in continuous flow systems, highlighting the potential for this technology in the production of this compound. nih.govresearchgate.net This methodology is particularly advantageous for optimizing reagent usage and reducing waste generation, contributing to a more sustainable manufacturing process.

Precursor and Intermediate Synthesis

The synthesis of this compound can also be approached through the preparation of key precursors and intermediates. This includes the formation of arylsulfonate esters and the in situ generation of sulfonyl chlorides, which provide alternative and sometimes more efficient pathways to the target molecule.

Derivatization of Phenols with Sulfonyl Chlorides to Form Arylsulfonate Esters

A common strategy involves the initial formation of an arylsulfonate ester by reacting a phenol with a sulfonyl chloride. researchgate.netresearchgate.net This reaction is a versatile method for creating a stable intermediate that can be further manipulated. The synthesis of these esters is well-established and can be achieved with a wide range of substituted phenols and sulfonyl chlorides, often in good to excellent yields. researchgate.net These arylsulfonate esters are valuable intermediates in organic synthesis due to the sulfonate group being an excellent leaving group. researchgate.net A practical and sustainable method for synthesizing arylsulfonate esters involves the electro-oxidation of phenols and sodium arenesulfinates. acs.org

In Situ Generation of Sulfonyl Chlorides for Target Compound Synthesis

In some synthetic approaches, the sulfonyl chloride reactant is generated in situ immediately prior to its reaction with the phenol. One such method involves the reaction of a benzene derivative with chlorosulfonic acid. This can be a one-pot process where the generated sulfonyl chloride reacts directly with the phenol present in the reaction mixture. This approach can be advantageous as it avoids the isolation and purification of the often reactive and moisture-sensitive sulfonyl chloride intermediate. For example, reacting phenol with chlorosulfonic acid in the presence of phosphorus pentachloride can generate the sulfonyl chloride in situ, which then reacts to form the desired product.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of arylsulfonate esters, aiming to develop more environmentally benign and efficient processes. wjpmr.com These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. acs.org

Electro-oxidation Methods for Arylsulfonate Ester Formation

A notable green chemistry approach for the synthesis of arylsulfonate esters, including those derived from this compound, is through electro-oxidation. nih.govacs.org This method offers a practical and sustainable alternative to conventional chemical oxidation, which often relies on stoichiometric amounts of hazardous oxidants. acs.org

Electro-oxidation involves the use of electrons as a clean redox reagent. acs.org A practical method for the electro-oxidative sulfonylation of phenols with sodium arenesulfinates has been developed to produce arylsulfonate esters. organic-chemistry.org This reaction proceeds under mild conditions in an undivided electrochemical cell, typically using a graphite (B72142) anode and a platinum cathode, with tetrabutylammonium (B224687) bromide as the electrolyte in a mixture of acetonitrile (B52724) and water. organic-chemistry.org The process demonstrates excellent functional group tolerance and is applicable to a wide range of phenols, including those with electron-donating and electron-withdrawing substituents. organic-chemistry.org

The proposed mechanism for this electrochemical reaction involves the oxidation of sodium arenesulfinates to generate sulfonyl radicals. These radicals then react with phenolate (B1203915) anions to form the desired arylsulfonate ester. organic-chemistry.org This method avoids the use of external chemical oxidants and can be scaled up to the gram scale without a significant loss in efficiency. nih.govacs.org

Another electrochemical approach involves the direct anodic oxidation of electron-rich arenes in the presence of an alcohol and excess sulfur dioxide. d-nb.info This multi-component reaction yields alkyl arylsulfonates with high selectivity. d-nb.info The key to this process is the in-situ formation of monoalkyl sulfites, which act as both a nucleophile and a conductivity provider. d-nb.info Boron-doped diamond electrodes are employed in divided cells for this synthesis. d-nb.info

Benzenesulfonyl Group as a Protecting Group in Multistep Organic Synthesis

The benzenesulfonyl group serves as a robust protecting group for phenols in multistep organic synthesis. tandfonline.comresearchgate.net Its stability under a wide range of reaction conditions makes it a valuable tool for the synthesis of complex molecules, particularly polyphenols. tandfonline.comtandfonline.com

Robustness of Benzenesulfonyl Protection Under Diverse Reaction Conditions

The benzenesulfonyl group exhibits remarkable stability in the presence of various harsh reagents and conditions. tandfonline.comresearchgate.net This durability allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected phenol. tandfonline.com

The stability of the benzenesulfonyl protecting group has been demonstrated under the following conditions:

Strongly basic and nucleophilic conditions: It is resistant to Grignard reagents, organolithium reagents, and metal alkoxides. tandfonline.comresearchgate.net

Acidic conditions: The group can withstand both mineral and Lewis acids. tandfonline.comresearchgate.net

Other reagents: It is also stable in the presence of phosgene. tandfonline.comresearchgate.net

This broad stability profile makes the benzenesulfonyl group a superior choice compared to other protecting groups like ethers, which are generally unstable under acidic conditions. tandfonline.com While other sulfonyl groups like benzylsulfonyl (Bns) also show stability under drastic conditions, the benzenesulfonyl group's reliability is well-established. researchgate.net

Facile Deprotection Methodologies for Polyphenol Synthesis

Despite its robustness, the benzenesulfonyl group can be readily removed under specific and mild conditions, a crucial feature for a practical protecting group. tandfonline.com This selective deprotection is particularly important in the final stages of polyphenol synthesis. tandfonline.com

A highly effective and practical method for the deprotection of aryl benzenesulfonates involves the use of pulverized potassium hydroxide (B78521) (KOH) in the presence of tert-butanol (B103910) (t-BuOH) in hot toluene (B28343). tandfonline.comresearchgate.net This method has been successfully applied to the synthesis of various biologically and medicinally important polyphenol compounds. tandfonline.com The reaction is typically carried out by heating the aryl benzenesulfonate (B1194179) with 5 equivalents of KOH and 10 equivalents of t-BuOH in toluene at a temperature of around 100°C for a short duration. tandfonline.com

This facile deprotection protocol allows for the selective removal of the benzenesulfonyl group without affecting other sensitive functional groups that may be present in the molecule, such as those found in complex carotenoid structures. nih.gov The ability to deprotect under these conditions highlights the practical utility of the benzenesulfonyl group in the multistep synthesis of polyphenols and other natural products. tandfonline.com

Mechanistic Reaction Studies of 4 Benzenesulfonyl Phenol and Analogues

Electrophilic Aromatic Substitution Reactions on Aromatic Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including 4-(Benzenesulfonyl)phenol. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity and reaction rate are significantly influenced by the electronic properties of the substituents already present on the ring. byjus.com

The hydroxyl (-OH) and sulfonyl (-SO₂R) groups on this compound exert opposing electronic effects, which dictates the position of further electrophilic attack.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. byjus.comlibretexts.org Its lone pair of electrons can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This increased electron density makes these positions more susceptible to attack by electrophiles. libretexts.org In this compound, the para position relative to the hydroxyl group is already occupied by the benzenesulfonyl group. Therefore, the hydroxyl group directs incoming electrophiles primarily to the positions ortho to it (C2 and C6).

Sulfonyl Group (-SO₂R): The sulfonyl group is a deactivating group and a meta-director. rsc.org The sulfur atom is in a high oxidation state and is double-bonded to two oxygen atoms, making the group strongly electron-withdrawing. This effect is primarily inductive, pulling electron density away from the aromatic ring and making it less reactive towards electrophiles. rsc.org The deactivating nature of the sulfonyl group directs incoming electrophiles to the meta position (C3 and C5) on the phenol (B47542) ring to avoid placing a positive charge on the carbon atom directly attached to the electron-withdrawing group. libretexts.org

The outcome of electrophilic aromatic substitution reactions on this compound is highly dependent on the specific reagents and reaction conditions employed.

Nitration: Treatment of phenols with dilute nitric acid typically results in the formation of a mixture of ortho and para nitrophenols. byjus.com For this compound, nitration is expected to occur primarily at the positions ortho to the hydroxyl group. The use of stronger nitrating agents, such as concentrated nitric acid, can lead to multiple nitrations. byjus.com

Halogenation: Phenols undergo halogenation readily, even without a Lewis acid catalyst. byjus.com Reaction with bromine in a non-polar solvent would likely yield monobrominated products at the ortho positions. Using bromine water can lead to the formation of polybrominated products. byjus.com

Sulfonation: While the molecule already contains a sulfonyl group, further sulfonation can occur. The conditions for sulfonation (e.g., fuming sulfuric acid) are harsh and could potentially lead to complex product mixtures or even desulfonation.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful with strongly deactivated aromatic rings. The presence of the electron-withdrawing sulfonyl group makes the ring less nucleophilic and thus less reactive towards the carbocation or acylium ion electrophiles generated in these reactions.

The choice of solvent, temperature, and catalyst can all play a crucial role in determining the product distribution and yield. For instance, solid acid catalysts like zeolites have been shown to influence the regioselectivity of electrophilic aromatic substitution reactions. researchgate.net

Nucleophilic Substitution Reactions Involving the Sulfonyl Center

The sulfonyl group in this compound and its derivatives is susceptible to nucleophilic attack, particularly when the hydroxyl group is converted into a better leaving group or when the sulfonyl group itself is part of a sulfonyl chloride.

A common precursor for nucleophilic substitution reactions at the sulfonyl center is 4-hydroxybenzenesulfonyl chloride. This compound can be synthesized and then reacted with various nucleophiles to form sulfonamides and sulfonate esters.

Sulfonamide Formation: The reaction of a sulfonyl chloride with a primary or secondary amine is a classic method for synthesizing sulfonamides. wikipedia.orgresearchgate.net A base, such as pyridine (B92270), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. wikipedia.org This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. For example, reacting 4-hydroxybenzenesulfonyl chloride with an amine would yield the corresponding N-substituted 4-hydroxybenzenesulfonamide. researchgate.netnih.gov

Sulfonate Ester Formation: Sulfonate esters can be prepared by reacting a sulfonyl chloride with an alcohol or a phenol in the presence of a base. researchgate.netnih.govmdpi.com For instance, the reaction of benzenesulfonyl chloride with a phenol derivative in the presence of triethylamine (B128534) yields the corresponding benzenesulfonate (B1194179) ester. mdpi.com Similarly, reacting 4-hydroxybenzenesulfonyl chloride with an alcohol would produce a sulfonate ester. The hydroxyl group of this compound itself can react with another sulfonyl chloride to form a disulfonate ester.

The following table summarizes the synthesis of sulfonamides and sulfonate esters from sulfonyl chloride precursors:

| Precursor | Nucleophile | Product | Reaction Conditions |

| 4-Hydroxybenzenesulfonyl chloride | Primary/Secondary Amine | N-substituted 4-hydroxybenzenesulfonamide | Base (e.g., pyridine) |

| 4-Hydroxybenzenesulfonyl chloride | Alcohol/Phenol | 4-Hydroxybenzenesulfonate ester | Base (e.g., triethylamine) |

| This compound | Another Sulfonyl Chloride | Disulfonate ester | Base |

The kinetics of nucleophilic substitution at the sulfonyl center are typically second-order, being first-order in both the sulfonyl chloride and the nucleophile. libretexts.org The reaction proceeds through a transition state where the nucleophile is attacking the sulfur atom and the leaving group (chloride) is departing. The geometry around the sulfur atom changes from tetrahedral in the starting material to a trigonal bipyramidal-like transition state.

Computational studies, such as those using Molecular Electron Density Theory (MEDT), can provide insights into the reaction mechanism and the structure of the transition state. rsc.org These studies can help to rationalize the observed reactivity and regioselectivity. For example, analysis of the transition state for the reaction of a sulfonyl chloride with an amine can explain the influence of electronic and steric factors on the reaction rate.

Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful tool for the functionalization of this compound and its analogues. acs.org These reactions often proceed under milder conditions and with higher selectivity than traditional methods.

Cross-Coupling Reactions: The sulfonate group can act as a leaving group in various metal-catalyzed cross-coupling reactions, providing an alternative to aryl halides. researchgate.net For example, palladium-catalyzed reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at the position of the sulfonate group.

C-H Functionalization: Transition metal catalysts, such as those based on rhodium or palladium, can direct the functionalization of C-H bonds. nih.gov In the case of this compound, this could involve the ortho-C-H bonds of the phenol ring, directed by the hydroxyl group, or potentially the C-H bonds of the benzenesulfonyl ring. These reactions allow for the direct introduction of various functional groups without the need for pre-functionalized starting materials.

Synthesis of Diaryl Sulfones: Copper-catalyzed coupling of aryl halides with sodium sulfinates, using ligands such as D-glucosamine, provides an efficient route to unsymmetrical diaryl sulfones, including derivatives of this compound. rsc.org

The following table provides examples of metal-catalyzed transformations involving sulfonyl-containing compounds:

| Reaction Type | Catalyst | Substrates | Product |

| Cross-Coupling | Palladium | Aryl sulfonate, Organometallic reagent | Biaryl compound |

| C-H Acylation | Palladium | Benzofuran, Aromatic aldehyde | C3-acylated benzofuran |

| Diaryl Sulfone Synthesis | Copper/D-glucosamine | Aryl halide, Sodium sulfinate | Unsymmetrical diaryl sulfone |

C-O Bond Activation for Cross-Coupling Reactions

The activation of the carbon-oxygen (C-O) bond in aryl sulfonates is a key step that allows them to function as alternatives to aryl halides in cross-coupling reactions. researchgate.net This strategy is advantageous from an environmental and sustainability perspective compared to the use of traditional aryl halides. nih.gov While highly activated sulfonates like triflates (OTf) and tosylates (OTs) have reactivities comparable to aryl halides, research is ongoing to efficiently achieve direct C-O functionalization of less activated phenol derivatives. nih.gov

The use of phenol derivatives in cross-coupling is particularly attractive due to their wide availability and stability. acs.org Methodologies employing inexpensive phenol derivatives that are typically unreactive under palladium catalysis offer significant practical and strategic benefits in synthesis. acs.org

Table 1: Comparison of Activating Groups for C-O Cross-Coupling

| Activating Group | Reactivity Level | Common Metal Catalysts | Notes |

|---|---|---|---|

| Benzenesulfonyl | Moderate | Iron, Nickel, Palladium | Serves as both a protecting group and an electrophile. researchgate.netacs.org |

| Tosyl (OTs) | High | Palladium | Reactivity similar to corresponding aryl halides. nih.gov |

| Triflate (OTf) | High | Palladium | Highly effective for cross-coupling reactions. nih.gov |

| Pivalates | Less Activated | Nickel | Requires specific catalytic systems for activation. nih.gov |

| Carbamates | Less Activated | Nickel | Part of the effort to use more accessible phenol derivatives. nih.gov |

Mechanistic Pathways of Transition Metal-Catalyzed Reactions

Transition metals play a pivotal role in activating the C-O bond of aryl sulfonates. The mechanistic pathways are diverse and depend on the specific metal, ligand, and reaction conditions.

Iron-catalyzed cross-coupling reactions have emerged as an environmentally benign option. For instance, an iron-catalyzed alkylative C(sp²)–C(sp³) cross-coupling of aryl chlorides with Grignard reagents has shown that aryl sulfonate esters are highly reactive activating groups. researchgate.net While detailed mechanistic studies for this specific system are complex, such reactions with base metals like iron and nickel are often proposed to involve single-electron transfer (SET) processes. acs.org

Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig aminations, are more traditionally understood. The catalytic cycle for a Suzuki reaction typically begins with the oxidative addition of the aryl sulfonate to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov In some palladium-catalyzed C-H activation/annulation reactions, the formation of a Pd(IV) intermediate has been proposed. snnu.edu.cn

Nickel catalysis is particularly effective for the activation of strong C-O bonds in less reactive phenol derivatives. acs.org The ability of nickel to participate in single-electron processes is a key factor in its catalytic activity for these challenging transformations. acs.org

A general overview of mechanistic steps in transition-metal catalysis includes:

Oxidative Addition: The metal center inserts into the C-O bond of the sulfonate.

Transmetalation (for cross-coupling): A nucleophilic coupling partner transfers its organic group to the metal center.

Reductive Elimination: The coupled product is expelled from the metal center, regenerating the catalyst.

Ligand Exchange: Ligands coordinate and de-coordinate from the metal center throughout the catalytic cycle. researchgate.net

Radical Reaction Pathways

Radical reactions offer alternative mechanistic avenues for the transformation of this compound and its analogues. These pathways often involve the generation of highly reactive radical intermediates.

Formation and Reactivity of Phenoxy Radicals

Phenoxy radicals are key intermediates in many reactions involving phenols. They can be generated through several pathways:

Oxidation: Phenolic compounds can be oxidized by enzymes like peroxidases or tyrosinase to form phenoxy radicals. nih.gov

Reaction with other radicals: Hydroxyl radicals (•OH) can add to the phenolic ring, forming a dihydroxycyclohexadienyl radical. Subsequent water elimination from this intermediate yields a phenoxy radical. researchgate.netrsc.org

Photolysis: Direct irradiation of phenols with UV light can lead to the homolytic cleavage of the O-H bond or ionization to a radical cation, which then deprotonates to form the phenoxy radical. rug.nl

Once formed, phenoxy radicals exhibit diverse reactivity. They are central to the antioxidant activity of phenols, where they act as radical scavengers through hydrogen atom transfer processes. rug.nl In the presence of thiols, such as glutathione, phenoxy radicals can be reduced back to the parent phenol. This process is accompanied by the formation of thiyl radicals and can lead to the generation of reactive oxygen species like superoxide (B77818) radicals. nih.gov

Table 2: Methods of Phenoxy Radical Generation

| Method | Description | Key Intermediates | Reference |

|---|---|---|---|

| Enzymatic Oxidation | Use of enzymes like peroxidases or tyrosinase. | Enzyme-substrate complex | nih.gov |

| Radical Addition-Elimination | Reaction with hydroxyl radicals followed by water elimination. | Dihydroxycyclohexadienyl radical | researchgate.netrsc.org |

| Photolysis | Direct irradiation with light. | Phenol radical-cation | rug.nl |

Electron Transfer Mechanisms

Electron transfer (ET) is a fundamental step in many radical reaction pathways involving phenolic compounds.

Single-Electron Transfer (SET): An electron can be transferred from a phenol to an oxidizing agent to form a phenol radical cation, which is a precursor to the phenoxy radical. researchgate.net For example, hypervalent iodine(III) reagents are known to act as SET oxidants towards electron-rich aromatic compounds. researchgate.net Desulfonylation reactions can also be initiated by an electron transfer cleavage mechanism. conicet.gov.ar

Proton-Coupled Electron Transfer (PCET): In this mechanism, an electron and a proton are transferred in a concerted or stepwise manner. PCET is a crucial mechanism explaining the potent antioxidant activity of phenols, as it allows them to efficiently quench chain-carrying peroxyl radicals. rsc.orgnih.gov The process can occur through different pathways, including sequential proton loss electron transfer (SPLET) and concerted PCET, depending on the reaction conditions and the properties of the phenol. rsc.org

Redox Cycling: Phenoxy radicals can participate in redox cycles. For instance, the reaction of phenoxy radicals with thiols to regenerate the phenol involves an electron transfer that also leads to the formation of other radical species, potentially causing further oxidative stress. nih.gov

The study of these electron transfer mechanisms is essential for understanding the complex reactivity of phenols in both biological and synthetic systems.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that reveal the connectivity and chemical environments of hydrogen and carbon atoms within a molecule. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-(Benzenesulfonyl)phenol displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two benzene (B151609) rings appear as multiplets in the downfield region, typically between δ 6.9 and 8.0 ppm. rsc.org A broad singlet corresponding to the phenolic hydroxyl (-OH) proton is also observed. rsc.org The integration of these signals provides the ratio of the number of protons of each type.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are observed for each unique carbon atom in the molecule. rsc.org The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom attached to the sulfonyl group (C-SO₂) show characteristic chemical shifts. The remaining aromatic carbons also have distinct resonances. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the reported ¹³C NMR chemical shifts include signals at approximately 159.27, 131.84, 129.13, 128.18, 126.28, and 115.08 ppm. rsc.org

The following table summarizes typical ¹H and ¹³C NMR chemical shift data for this compound.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenolic -OH | broad singlet | - |

| Aromatic C-H (Phenol Ring) | ~6.92 (doublet) | ~115.08 |

| Aromatic C-H (Benzene Ring) | ~7.47-7.56 (multiplet) | ~126.28, ~129.13 |

| Aromatic C-H (Benzene Ring) | ~7.82 (doublet) | ~131.84 |

| Aromatic C-OH | - | ~159.27 |

| Aromatic C-SO₂ | - | Not explicitly reported |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. rsc.org |

While ¹H and ¹³C NMR are powerful for basic structural elucidation, advanced two-dimensional (2D) NMR techniques are employed for more detailed stereochemical and conformational analysis. ipb.ptelsevierpure.com These methods, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-bond and through-space correlations between nuclei. elsevierpure.comcopernicus.org

For a molecule like this compound, which has rotational freedom around the carbon-sulfur and carbon-oxygen single bonds, these advanced techniques can provide insights into the preferred conformations in solution. auremn.org.br For instance, NOESY experiments can detect close spatial proximity between protons on the two different aromatic rings, which would indicate a folded or twisted conformation rather than a fully extended one. The application of these techniques can help to build a three-dimensional picture of the molecule's structure and dynamics in solution. copernicus.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. msu.edu These techniques are particularly useful for identifying the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. msu.edu The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups:

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of a phenol (B47542). docbrown.info The broadness of this peak is due to hydrogen bonding. docbrown.info

S=O Stretch: The sulfonyl group (SO₂) gives rise to two strong stretching vibrations. The asymmetric stretch typically appears in the range of 1300-1350 cm⁻¹, and the symmetric stretch is found around 1140-1180 cm⁻¹.

C-S Stretch: The stretching vibration of the carbon-sulfur bond is generally weaker and appears in the fingerprint region.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene rings appear in the 1400-1600 cm⁻¹ region. libretexts.org

The following table summarizes the key IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) |

| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1300 - 1350 |

| Sulfonyl (SO₂) | Symmetric S=O Stretch | 1140 - 1180 |

| Aromatic Rings | C=C Stretch | 1400 - 1600 |

| Aromatic Rings | C-H Stretch | > 3000 |

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. americanpharmaceuticalreview.com It measures the inelastic scattering of monochromatic light, usually from a laser source. americanpharmaceuticalreview.com While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy can be used to further confirm the presence of the sulfonyl and aromatic functionalities. scielo.org.mx The symmetric stretching of the S=O bonds in the sulfonyl group often gives a strong and sharp signal in the Raman spectrum. nih.gov The vibrations of the benzene rings also produce characteristic Raman bands. scielo.org.mx In some applications, Raman spectroscopy can be used to study the effects of pressure or other external factors on the molecular structure and bonding of the compound. scielo.org.mxscielo.org.mx

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the aromatic rings in this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the benzene rings. The presence of the sulfonyl and hydroxyl substituents can influence the position and intensity of these absorption bands. For example, conjugation between the sulfonyl group and the phenol moiety can lead to a bathochromic (red) shift in the absorption maximum (λmax). The λmax for similar compounds is often observed around 270 nm. The exact position of the absorption maxima can also be affected by the polarity of the solvent, a phenomenon known as solvatochromism.

Electronic Transitions and Conjugation Analysis

The electronic properties of this compound are significantly influenced by the conjugation between its two aromatic rings, which are linked by the sulfonyl group. This conjugation is evident in its UV-Vis absorption spectrum. The sulfonyl group, along with the phenolic hydroxyl group, modifies the electronic distribution across the molecule.

UV-Vis spectroscopy is a key technique for examining these electronic transitions. The absorption maxima (λmax) observed in the spectrum correspond to specific electronic transitions within the molecule. For compounds with similar structures, such as other substituted phenols and sulfonyl derivatives, these transitions are well-documented. researchgate.netbohrium.com The conjugation between the phenyl and phenol rings via the sulfonyl bridge allows for π → π* transitions, which are characteristic of such aromatic systems. The presence of the hydroxyl (-OH) group, an auxochrome, on one of the rings can cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted diphenyl sulfone.

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), complement experimental findings by correlating observed λmax values with specific electronic transitions, such as those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, which is crucial for confirming the elemental composition of this compound. bioanalysis-zone.comsavemyexams.com The theoretical exact mass of a compound is calculated using the most abundant isotopes of its constituent elements. bioanalysis-zone.com For this compound, with the molecular formula C₁₂H₁₀O₃S, HRMS can distinguish it from other compounds that might have the same nominal mass but a different elemental formula. bioanalysis-zone.comeuropa.eu

HRMS data for analogous sulfonated compounds have been reported with high accuracy, often to four decimal places, which provides strong evidence for the assigned molecular formula. arkat-usa.orgacs.orgrsc.org

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₃S |

| Monoisotopic Mass | 234.0351 g/mol |

| Average Mass | 234.27 g/mol |

This table presents theoretical mass values. Experimental values obtained via HRMS would be expected to closely match the monoisotopic mass.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound passes through the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. libretexts.org

The fragmentation of aromatic sulfones and phenols follows predictable pathways. aaqr.orglibretexts.org Common fragmentation patterns for compounds containing a benzenesulfonyl group include the loss of sulfur dioxide (SO₂), leading to the formation of a phenolate (B1203915) anion in negative ion mode. aaqr.org Other typical fragmentations involve the cleavage of the C-S and S-O bonds. The fragmentation of the phenol moiety can also occur, for instance, through the loss of a carbon monoxide (CO) molecule or a formyl radical (HCO•). libretexts.org Analysis of these fragments helps to piece together the original structure of the molecule, confirming the connectivity of the benzenesulfonyl and phenol groups. docbrown.infoyoutube.com

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

This technique reveals critical structural parameters such as the dihedral angle between the two aromatic rings, which is a key feature of diaryl sulfones. iucr.orgacs.org Crystallographic studies on similar sulfonamide and sulfonate structures have provided detailed insights into their molecular geometries. nih.govnih.govresearchgate.net

Table 2: Representative Crystallographic Data for a Sulfonamide Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 9.7339(3) |

| b (Å) | 9.6038(3) |

| c (Å) | 18.4128(6) |

| V (ų) | 1721.27(9) |

| Z | 4 |

Data from a study on bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate, presented for illustrative purposes of typical crystallographic parameters. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The way individual molecules of this compound arrange themselves in a crystal is determined by a network of intermolecular interactions. mdpi.com SC-XRD data is essential for analyzing these interactions, which include hydrogen bonds, π-π stacking, and other van der Waals forces. researchgate.netresearchgate.netconicet.gov.ar

The phenolic hydroxyl group is a potent hydrogen bond donor, and the sulfonyl oxygen atoms are effective hydrogen bond acceptors. nih.gov Therefore, strong O-H···O=S hydrogen bonds are expected to be a dominant feature in the crystal packing of this compound, often forming chains or more complex three-dimensional networks that stabilize the crystal lattice. researchgate.netnih.gov Additionally, π-π stacking interactions can occur between the aromatic rings of adjacent molecules, further contributing to the stability of the crystal structure. iucr.orgacs.org The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like 4-(Benzenesulfonyl)phenol. These computational methods provide valuable insights into the molecule's behavior at the atomic level.

The process of geometry optimization in computational chemistry aims to find the lowest-energy arrangement of atoms in a molecule, which corresponds to its most stable structure. crystalsolutions.eurowansci.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to achieve this. researchgate.netnih.govnih.gov The resulting optimized structure provides a theoretical model that can be compared with experimental data, if available. researchgate.net

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. The sulfonyl group (-SO2-) acts as an electron-withdrawing group, influencing the electron density across the entire molecule, including the two aromatic rings. This electronic influence is crucial in determining the molecule's reactivity and intermolecular interactions. Computational studies have highlighted that the electronic structure of the sulfonyl group is highly polarized. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) Note: The following data is illustrative and based on typical values found in DFT studies of similar aromatic sulfonyl compounds. Actual values can vary depending on the specific computational method and basis set used.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.77 | |

| S=O | 1.43 | O=S=O: 120 |

| C-O (phenol) | 1.36 | C-O-H: 109 |

| C-C (aromatic) | 1.39 | |

| S-C-C (benzenesulfonyl) | 120 | |

| C-C-O (phenol) | 120 |

This table is interactive. You can sort the data by clicking on the column headers.

Vibrational frequency analysis, performed computationally, helps in the interpretation of experimental infrared (IR) and Raman spectra. elixirpublishers.com For this compound, each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or torsion. ijaemr.com

Key predicted vibrational frequencies include:

O-H stretching: A characteristic broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. docbrown.info

S=O stretching: Strong absorptions associated with the sulfonyl group, usually found in the 1300-1350 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric) regions.

C-S stretching: Vibrations involving the carbon-sulfur bond.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the benzene (B151609) rings. docbrown.inforesearchgate.net

C-O stretching: Vibrations of the carbon-oxygen bond in the phenol (B47542) group. docbrown.info

By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands can be made, confirming the molecular structure. ijaemr.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. imperial.ac.uklibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive. malayajournal.org For this compound, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO may be distributed over the benzenesulfonyl portion of the molecule, reflecting the electron-withdrawing nature of the sulfonyl group. This distribution facilitates intramolecular charge transfer from the phenol ring to the sulfonyl group.

Table 2: Frontier Molecular Orbital (FMO) Properties of this compound (Theoretical) Note: The following data is illustrative and based on typical values found in DFT studies of similar aromatic sulfonyl compounds. Actual values can vary depending on the specific computational method and basis set used.

| Parameter | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.deresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential.

Red/Yellow regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the sulfonyl and hydroxyl groups. researchgate.net

Blue regions: Indicate positive electrostatic potential, electron-deficient areas, which are prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the hydroxyl proton.

The MEP analysis provides a visual representation of the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding. malayajournal.orgnih.gov

Advanced Quantum Chemical Calculations

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the classical Lewis structure representation. uni-muenchen.dewisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding electron delocalization and hyperconjugation effects. wisc.edu

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties through computational chemistry offers significant insights into a molecule's potential for optoelectronic applications. For aromatic compounds like this compound, NLO properties are primarily governed by the intramolecular charge transfer (ICT) occurring between electron donor and electron acceptor groups, facilitated by a π-conjugated system. analis.com.mynih.gov In this compound, the phenol group acts as an electron donor, while the benzenesulfonyl group serves as an electron acceptor.

Theoretical calculations, particularly using Density Functional Theory (DFT), are a standard method for predicting NLO characteristics. analis.com.myacs.org Functionals such as B3LYP, PBE0, and CAM-B3LYP, combined with basis sets like 6-311+G**, are frequently employed to calculate the electronic properties and NLO response of organic molecules. researchgate.netresearchgate.net Key parameters determined in these studies include the dipole moment (μ), linear polarizability (α), and, most importantly, the first hyperpolarizability (β), which quantifies the second-order NLO response. analis.com.myresearchgate.net

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor; a smaller energy gap generally correlates with a larger β value, indicating enhanced NLO activity. researchgate.net Studies on various phenol derivatives show that substituent groups significantly influence these properties. researchgate.net For instance, research on azo sulfonamide derivatives demonstrated that the charge transfer within the molecules, confirmed by a low energy gap, leads to high first hyperpolarizability values, suggesting their potential as NLO materials. researchgate.net The computational approach allows for the systematic investigation of structure-property relationships, enabling the design of molecules with tailored NLO responses for technological applications. nih.govnih.gov

Table 1: Representative Predicted NLO Properties for Related Organic Compounds

| Compound Type | Computational Method | HOMO-LUMO Gap (eV) | First Hyperpolarizability (βtot) (a.u.) | Reference Finding |

|---|---|---|---|---|

| Phenol Derivatives | DFT/B3LYP/6-311+G** | < 3.69 | up to 640.37 | Eugenol, a phenol derivative, exhibited a high βtot value, approximately 15 times higher than the reference material urea. researchgate.net |

| Azo Sulfonamides | DFT | < 1.41 | up to 2503 | An inverse relationship was found between the HOMO-LUMO energy gap and the first hyperpolarizability. researchgate.net |

| Naphthalen-1-yl ethynylated-chalcone | DFT/B3LYP/6-31G(d,p) | 3.51 | 420.51 x 10-30 esu | The calculated properties suggest the material is suitable for optoelectronics applications. analis.com.my |

| Phenanthrene Derivatives | TD-DFT-B3LYP/cc-pVDZ | N/A | Enhanced with specific donor-acceptor pairs (-NO2 & pyrrolidinyl). | The study demonstrated that specific combinations of donor and acceptor groups significantly enhance NLO behavior. nih.gov |

Potential Energy Surface (PES) Studies for Reaction Pathways

Potential Energy Surface (PES) studies are a fundamental computational tool used to explore the geometric landscape and energetic profile of chemical reactions. libretexts.org A PES maps the potential energy of a molecule or a system of molecules as a function of its geometric coordinates, providing a conceptual framework for analyzing molecular stability and reaction dynamics. libretexts.org By calculating the energy for numerous atomic arrangements, a landscape of energy minima (corresponding to stable reactants, products, and intermediates) and saddle points (corresponding to transition states) is constructed. libretexts.org

For a molecule like this compound, PES analysis can elucidate various reaction pathways. This includes conformational changes, such as the rotation around the C-S or S-O bonds, to identify the most stable conformer. researchgate.net For example, a PES scan was used to determine the stable geometry of 4-(butan-2-ylideneamino) benzenesulfonamide (B165840) by analyzing the energy profile of bond rotations. researchgate.net

Furthermore, PES studies are crucial for understanding reaction mechanisms. Research on the nucleophilic substitution reactions of aryl benzenesulfonates has used PES concepts to investigate competitive reaction pathways, such as S-O versus C-O bond cleavage. nih.gov Such studies propose stepwise mechanisms involving intermediates like a trigonal-bipyramidal pentacoordinate (TBP-5C) structure. nih.gov Similarly, the alkaline hydrolysis of sulfonate esters has been analyzed to distinguish between concerted and stepwise pathways by examining the transition states on the potential energy surface. acs.org These theoretical models help rationalize experimental observations and predict the reactivity of sulfonyl-containing compounds like this compound in various chemical environments. nih.govacs.org

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgnih.gov By partitioning the crystal electron density, it defines a unique surface for each molecule, allowing for a detailed investigation of how molecules interact with their neighbors. The analysis generates a d_norm map, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating regions of significant interaction like hydrogen bonds. nih.govnih.gov

For molecules structurally related to this compound, such as other sulfonamides and phenols, Hirshfeld analyses consistently reveal the dominant role of specific interactions. nih.govnih.gov Typically, H···H contacts account for a large portion of the surface due to the abundance of hydrogen atoms. acs.org Other significant interactions include O···H/H···O, C···H/H···C, and N···H/H···N contacts, which often correspond to hydrogen bonds and other weak interactions that stabilize the supramolecular assembly. nih.govnih.govacs.org In sulfonamide crystals, N-H···O hydrogen bonds are common structural motifs. unlp.edu.ar This detailed breakdown of interactions is crucial for understanding the forces that govern crystal formation and polymorphism.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Compound Type | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Key Contacts (%) | Reference |

|---|---|---|---|---|---|

| 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol | 28.6 | 29.2 | 5.7 | F···H/H···F (25.6), F···F (4.6) | nih.gov |

| 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol | 41.6 | 28.1 | 13.8 | C···C (5.3), N···H/H···N (4.8) | nih.gov |

| Phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate | 53.8 | 25.8 | 11.2 | C···C (3.8), N···H (3.4) | acs.org |

Void Analysis in Crystalline Structures

Void analysis is a computational technique used to identify and characterize the empty spaces or cavities within a crystalline structure. unlp.edu.arresearchgate.net This analysis complements Hirshfeld surface studies by providing quantitative information about the packing efficiency of molecules in a crystal. The presence, size, and shape of voids can significantly influence a crystal's physical properties, including its mechanical stability, density, and ability to incorporate solvent or guest molecules. researchgate.netmdpi.com

The analysis is typically performed by calculating the volume of space in the unit cell that is not occupied by the van der Waals spheres of the atoms. mdpi.com The results are often presented as the total void volume per unit cell (in ų) and the percentage of the unit cell volume that this represents. researchgate.net A small void percentage (e.g., ~4-8%) indicates that the molecules are tightly and efficiently packed, which often correlates with higher mechanical stability. unlp.edu.arresearchgate.net In contrast, larger voids may suggest a more flexible or porous structure. mdpi.com

In studies of related sulfonamide complexes, void analysis has been used to understand packing strength. For example, in one study, a void volume of 79.77 ų per unit cell, occupying just 7.98% of the total space, inferred that the molecules were strongly packed. researchgate.net In another case, the presence of donut-like voids was identified, and the analysis helped explain why certain atoms did not participate in intermolecular hydrogen bonding. mdpi.com Therefore, void analysis provides crucial data on the packing topology and potential mechanical response of crystalline materials like this compound.

Molecular Modeling and Docking Studies

Prediction of Molecular Recognition and Binding Modes

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery and molecular biology for understanding molecular recognition and predicting the binding affinity and mode of action of potential therapeutic agents. For compounds like this compound, docking studies can elucidate how it might interact with biological targets.

The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations to find the one with the most favorable binding energy. The results provide a detailed 3D model of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, π-π stacking, and coordination with metal ions. nih.govrsc.org

In the context of benzenesulfonamide derivatives, docking studies are frequently used to predict their binding to enzymes like carbonic anhydrases (CAs) and cholinesterases. nih.govnih.govrsc.org These studies often reveal a common binding pattern where the sulfonamide moiety acts as a zinc-binding group (ZBG), coordinating with the Zn²⁺ ion in the enzyme's active site. nih.govnih.gov The "tail" of the molecule, which includes the phenyl and phenol rings in the case of this compound, extends into the active site cavity to form additional interactions with specific amino acid residues (e.g., His, Thr, Leu), which determines the compound's potency and selectivity. nih.govnih.govtandfonline.com By predicting these binding modes, molecular docking guides the rational design and optimization of new, more effective enzyme inhibitors. researchgate.net

Table 3: Common Binding Interactions for Benzenesulfonamide Derivatives from Molecular Docking Studies

| Target Enzyme | Key Interacting Residues | Primary Interaction Type | Reference Finding |

|---|---|---|---|

| Carbonic Anhydrase IX (CA IX) | His94, His96, His119, Thr200 | Coordination with Zn2+, Hydrogen Bonds | The phenyl-bearing sulfonamide moiety consistently oriented towards key histidine and threonine residues in the active site. nih.gov |

| Carbonic Anhydrase XII (CA XII) | (Not specified) | Coordination with Zn2+, Hydrogen Bonds | The deprotonated sulfonamide group acts as a chelating group for the zinc ion and forms a network of hydrogen bonds. rsc.org |

| Acetylcholinesterase (AChE) | CAS and PAS residues | Hydrogen Bonds, Hydrophobic Interactions | Active compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govresearchgate.net |

| Vibrio cholerae α-CA | (Not specified) | Coordination with Zn2+, Hydrophobic Interactions | A "tail approach" in design allows the hydrophobic tail to form interactions with isoform-specific residues at the entrance of the binding site. nih.gov |

Ligand-Target Interaction Profiling on a Molecular Level

Comprehensive searches for computational and theoretical investigations focusing specifically on the ligand-target interaction profile of this compound did not yield specific molecular docking studies or detailed binding affinity data for this particular compound. The available body of scientific literature extensively covers a wide range of derivatives of benzenesulfonamide and phenolic compounds, exploring their interactions with various biological targets. However, research that isolates and details the ligand-target interactions solely for this compound is not prominently available.

The research in this area tends to focus on derivatives where additional functional groups are introduced to the this compound scaffold. These modifications are strategically designed to enhance binding affinities and selectivity for specific protein targets. For instance, studies on related compounds have explored their potential as inhibitors of enzymes such as acetylcholinesterase, carbonic anhydrase, and Keap1-Nrf2 protein-protein interactions. These investigations often involve molecular docking simulations to predict binding modes and energies, but the parent compound, this compound, is typically used as a reference or starting point for synthetic modifications rather than being the primary subject of in-depth interaction profiling.

Therefore, a detailed analysis of the specific ligand-target interaction profile of this compound, including data tables of binding energies and specific molecular interactions, cannot be provided based on the currently accessible research. Further computational studies would be required to elucidate the specific binding characteristics of this compound with various protein targets.

Supramolecular Chemistry and Advanced Material Science Applications

Host-Guest Chemistry Involving Sulfonyl-Phenol Scaffolds

The sulfonyl-phenol scaffold is a compelling structural motif for crafting synthetic receptors within the domain of host-guest chemistry. The amalgamation of a directional hydrogen-bonding group with the capacity for π-π stacking interactions facilitates the formation of specific binding pockets for a variety of guest molecules and ions. rsc.org

The creation of molecular receptors centered on the 4-(Benzenesulfonyl)phenol framework frequently entails the incorporation of this primary structure into more extensive macrocyclic or acyclic designs. csic.es Synthetic methodologies are geared towards the precise placement of the sulfonyl and phenol (B47542) groups to generate pre-organized cavities that are complementary in size, shape, and chemical properties to the target guest. For example, calixarenes and other macrocycles have been functionalized with sulfonyl-phenol units to augment their recognition capabilities. The synthesis usually requires a series of organic reactions to construct the desired receptor framework, which is then followed by the introduction of the sulfonyl-phenol moiety. researchgate.net

Self-Assembly Processes

A crucial characteristic of this compound for its applications in material science is its capacity for self-assembly into well-defined supramolecular structures. This phenomenon is propelled by a combination of non-covalent interactions. figshare.comresearchgate.net

The principal forces governing the self-assembly of this compound and its derivatives are hydrogen bonding and π-π stacking. nih.govucl.ac.uk The formation of robust one-dimensional chains or tapes is a result of strong O-H···O=S hydrogen bonds. In the solid state, these chains are further organized through weaker C-H···O interactions and, notably, π-π stacking between the phenyl and sulfonyl-substituted aromatic rings. ucl.ac.ukrsc.org The final three-dimensional supramolecular structure is determined by the interplay of these interactions. nih.govrsc.org The directionality and strength of the hydrogen bonds provide the initial organization, which is subsequently reinforced and modulated by the less directional, yet significant, π-π stacking forces. rsc.orgrsc.org

The directional character of non-covalent interactions in this compound promotes the creation of highly ordered nanostructures. nih.gov Through a process of spontaneous self-assembly, molecules can organize into crystalline nanofibers, ribbons, and other distinct morphologies. The specific morphology of the resulting nanostructures can be influenced by precise control over experimental parameters such as solvent and temperature. These ordered assemblies are of considerable interest owing to their potential for anisotropic properties, where physical characteristics vary along different axes.

Applications in Functional Materials

The supramolecular assemblies of this compound and analogous structures lead to the development of functional materials with a broad spectrum of potential uses. researchgate.net The ordered arrangement of molecules can produce properties that are absent in the individual molecules. For instance, the crystalline nature of these self-assembled structures can be harnessed in nonlinear optics, where a non-centrosymmetric molecular arrangement can result in second-harmonic generation. Moreover, the porous characteristics of some supramolecular frameworks enable their application in gas storage and separation. The capacity to integrate other functional molecules into these self-assembled structures further expands the possibilities for creating novel sensory materials and catalysts.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Synthesis of Analogues with Modified Phenolic Moieties

One approach involves linking the phenolic scaffold to other pharmacologically active structures to create hybrid molecules. For instance, new hybrid molecules have been synthesized by linking phenolic compounds with quinazolin-4-one scaffolds, with the goal of enhancing properties like antioxidant activity. nih.gov Studies have shown that the number and position of phenolic groups are directly related to their antioxidant potential. nih.gov

Another strategy involves the esterification of the phenolic hydroxyl group. For example, phenolic resins have been cured through the esterification of their phenolic OH groups by treatment with benzoyl chloride, which alters solubility and softening points. uobaghdad.edu.iq While applied to polymers, this principle of esterification is a fundamental method for modifying the phenolic hydroxyl group in smaller molecules like 4-(Benzenesulfonyl)phenol to block its hydrogen-donating ability and introduce new functional groups.

The phenolic ring itself can be modified. For example, the synthesis of 4-Amino-2-(benzenesulfonyl)phenol introduces an amino group onto the phenolic ring, fundamentally altering its electronic properties and potential for further derivatization. nih.gov

Table 1: Examples of Synthetic Strategies for Modifying Phenolic Moieties

| Modification Type | Strategy | Example Precursor/Reagent | Resulting Change | Source |

| Hybridization | Linking to another active pharmacophore | Quinazolin-4-one derivatives | Potential for additive or synergistic biological activity | nih.gov |

| Esterification | Reaction with the hydroxyl group | Benzoyl chloride | Blocks hydroxyl group, alters solubility | uobaghdad.edu.iq |

| Ring Substitution | Introduction of new functional groups | N/A (synthesis of substituted phenol (B47542) precursor) | Alters electronic properties and reactivity | nih.gov |

Synthesis of Analogues with Modified Sulfonyl Moieties

The benzenesulfonyl group is a key electrophilic site and its modification can significantly impact the molecule's reactivity and biological interactions. Analogues are commonly synthesized by using substituted benzenesulfonyl chlorides in the initial coupling reaction.

A variety of substituted benzenesulfonyl chlorides are employed to introduce different functional groups onto the benzene (B151609) ring of the sulfonyl moiety. For example, reacting a substituted aniline (B41778) with 4-methoxybenzenesulfonyl chloride or 4-toluenesulfonyl chloride yields sulfonamide derivatives with altered electronic and steric properties. nih.gov This same principle applies to the synthesis of this compound analogues. The synthesis of 4-(4-Chlorobenzenesulfonyl)phenol is a direct example, where the introduction of a chloro group creates a versatile scaffold for further chemical transformations. The sulfonyl group is highly reactive towards nucleophiles, facilitating the formation of sulfonamides and sulfonate esters.

The development of new catalytic methods has broadened the scope of accessible analogues. A broad-spectrum, catalytic method for the amidation of sulfonyl fluorides, using a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives, allows for the synthesis of sulfonamides under mild conditions with excellent yields. chemrxiv.org This approach provides a facile route to access diverse analogues by leveraging the large commercial availability of amines. chemrxiv.org

Table 2: Examples of Reagents for Synthesizing Analogues with Modified Sulfonyl Moieties

| Reagent | Resulting Moiety | Potential Impact | Source |

| 4-Chlorobenzenesulfonyl chloride | 4-Chlorobenzenesulfonyl | Alters electronic properties, provides site for further reaction | |

| 4-Methoxybenzenesulfonyl chloride | 4-Methoxybenzenesulfonyl | Increases electron-donating character | nih.gov |

| 4-Toluenesulfonyl chloride | 4-Toluenesulfonyl (Tosyl) | Alters steric and electronic profile | nih.gov |

| Substituted Sulfonyl Fluorides | Substituted Benzenesulfonyl | Allows for catalytic synthesis of diverse sulfonamides | chemrxiv.org |

Systematic Structural Modifications for Tunable Reactivity

Systematic modification of the this compound scaffold allows for the fine-tuning of its reactivity for specific applications, such as in covalent inhibitors or functional materials. This involves making incremental changes to the structure and observing the impact on its properties.

A notable example is the development of the pentafluorobenzene (B134492) sulfonamide (PFBS) warhead for selective protein modification. scholaris.ca By synthesizing a library of derivatized polyfluorinated benzene rings, researchers demonstrated a diverse range of reactivities against biological nucleophiles. scholaris.ca This "tunable" reactivity, governed by the degree and position of fluorination, allows for the optimization of covalent inhibitors to achieve improved selectivity profiles. scholaris.ca

Another powerful demonstration of tunable properties comes from the synthesis of wavelength-tunable fluorophores from dipropargyl benzenesulfonamides. researchgate.net By introducing various substituents—such as methyl, dimethyl, bromine, and phenyl groups—onto the benzenesulfonyl ring, a series of new fluorophores were created that emit strong fluorescence from green to red light. researchgate.net This systematic modification of the sulfonyl moiety directly influences the photophysical properties of the resulting molecules, showcasing how structural changes can be used to achieve a desired function. researchgate.net

Table 3: Systematic Modifications and Their Effect on Reactivity/Properties

| Core Structure | Systematic Modification | Tunable Property | Application | Source |

| Pentafluorobenzene sulfonamide | Varying the degree of fluorination | Reactivity towards thiol nucleophiles | Selective covalent inhibitors | scholaris.ca |

| Dipropargyl benzenesulfonamide (B165840) | Introducing substituents (e.g., -CH₃, -Br, -Ph) onto the benzene ring | Wavelength of fluorescent emission | Bio-imaging, functional materials | researchgate.net |

Computational and Experimental Approaches to Structure-Reactivity Relationships

Understanding the relationship between the structure of this compound analogues and their reactivity or biological activity is crucial for rational design. This is achieved through a combination of computational modeling and experimental validation.

Computational Approaches: Density Functional Theory (DFT) is a primary tool used to investigate molecular structure, geometry, and electronic properties. researchgate.net Methods such as B3LYP/cc-pVDZ are used to calculate properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), which help in understanding charge distribution and reactivity sites. researchgate.net For more complex reaction pathways, ab initio transition state theory based master equation (AI-TST-ME) methods can compute the rate constants of key decomposition and abstraction reactions. rsc.org Molecular docking studies are also widely used to predict how analogues bind to biological targets, such as proteins. nih.gov For example, docking studies have been used to position inhibitors within the Nrf2-binding cavity of the Keap1 Kelch domain, providing insights into the specific interactions that contribute to binding affinity. nih.gov

Experimental Approaches: Experimental validation is essential to confirm computational predictions. Synthesis of a chemical library with systematic variations is a common starting point. nih.gov To evaluate the activity of these synthesized compounds, various assays are employed. For instance, a Fluorescence Polarization (FP) assay is a powerful tool used to measure the inhibitory activity of small molecules against protein-protein interactions (PPIs), such as the Keap1-Nrf2 interaction. nih.gov This combination of computational prediction and experimental screening allows for the development of robust Structure-Activity Relationships (SAR), guiding the design of new analogues with enhanced potency and selectivity. nih.gov

Table 4: Summary of Computational and Experimental SAR Methods

| Approach | Method/Technique | Information Gained | Source |

| Computational | Density Functional Theory (DFT) | Molecular structure, electronic properties (HOMO-LUMO, MEP) | researchgate.net |

| Molecular Docking | Binding modes and affinity to biological targets | nih.gov | |

| Ab initio TST Master Equation | Reaction rate constants and pathways | rsc.org | |

| Experimental | Chemical Library Synthesis | Provides compounds for SAR evaluation | nih.gov |

| Fluorescence Polarization (FP) Assay | Measures inhibition of protein-protein interactions | nih.gov |

Analytical Method Development and Advanced Methodologies for Detection/quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of 4-(Benzenesulfonyl)phenol from reaction mixtures and for assessing its purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed.

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It offers high resolution, speed, and sensitivity. torontech.com Reversed-phase HPLC is the most common mode used for the separation of phenols and their derivatives. nih.gov In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govscirp.org